N-(diaminomethylidene)-3-(hydroxymethyl)-5-pyrrol-1-ylbenzamide

Description

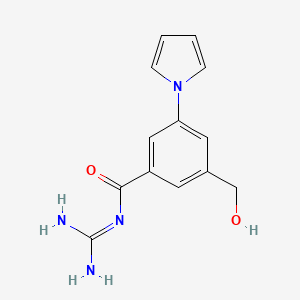

N-(diaminomethylidene)-3-(hydroxymethyl)-5-pyrrol-1-ylbenzamide is a benzamide derivative characterized by a unique substitution pattern. Its core structure includes:

- A benzamide backbone with a hydroxymethyl (–CH2OH) group at position 2.

- A pyrrole ring substituent at position 3.

- A diaminomethylidene (–N=C(NH2)2) group as the N-substituent.

Its synthesis likely involves condensation or coupling strategies similar to those observed in analogous benzamide derivatives .

Properties

CAS No. |

168620-45-9 |

|---|---|

Molecular Formula |

C13H14N4O2 |

Molecular Weight |

258.28 g/mol |

IUPAC Name |

N-(diaminomethylidene)-3-(hydroxymethyl)-5-pyrrol-1-ylbenzamide |

InChI |

InChI=1S/C13H14N4O2/c14-13(15)16-12(19)10-5-9(8-18)6-11(7-10)17-3-1-2-4-17/h1-7,18H,8H2,(H4,14,15,16,19) |

InChI Key |

GGGBRMYYNXZUDS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C=C1)C2=CC(=CC(=C2)C(=O)N=C(N)N)CO |

Origin of Product |

United States |

Preparation Methods

The synthetic routes and reaction conditions for FR-168888 Free Base are not extensively detailed in the available literature. it is known that the compound can be synthesized through custom synthesis methods. The compound is typically available in solid powder form and is soluble in dimethyl sulfoxide (DMSO) .

Chemical Reactions Analysis

FR-168888 Free Base primarily acts as a sodium-hydrogen exchange inhibitor its primary function involves inhibiting the sodium-hydrogen exchange process, which is crucial in various physiological conditions .

Scientific Research Applications

FR-168888 Free Base has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:

Cardioprotection: It has been shown to protect the heart from arrhythmia and myocardial cell death during ischemic and reperfused situations

Pharmacological Research: The compound is used in research to study its effects on sodium-hydrogen exchange and its potential therapeutic benefits.

Drug Development: FR-168888 Free Base is being explored for its potential use in developing new drugs for cardiovascular diseases

Mechanism of Action

The mechanism of action of FR-168888 Free Base involves the inhibition of sodium-hydrogen exchangers. By inhibiting these exchangers, the compound helps to protect the heart from arrhythmia and myocardial cell death during ischemic and reperfused situations. This inhibition reduces the incidence of ventricular fibrillation and mortality induced by reperfusion following coronary occlusion .

Comparison with Similar Compounds

Key Features :

- Substituents : 3-methylbenzamide backbone with an N-(2-hydroxy-1,1-dimethylethyl) group.

- Synthesis: Reacting 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol .

- Reactivity : Contains an N,O-bidentate directing group, enabling metal-catalyzed C–H functionalization.

Comparison :

- The target compound lacks the bulky dimethyl group but shares a hydroxymethyl substituent, which may enhance solubility.

Pyrazolo[3,4-d]pyrimidin-4-yl Hydrazine Derivatives ()

Key Features :

- Core Structure: Pyrazolo-pyrimidine fused rings with hydrazine or amino groups.

- Synthesis: Cyclization of hydrazine hydrate with benzoyl derivatives, followed by functionalization with ethoxymethylenemalononitrile .

- Reactivity: Amino and hydrazine groups enable nucleophilic substitution and cyclocondensation reactions.

Comparison :

- Unlike the pyrazolo-pyrimidine core in , the target compound’s pyrrole and benzamide structure may confer distinct electronic properties (e.g., aromatic π-stacking vs. hydrogen-bonding capabilities).

- The diaminomethylidene group in the target could mimic the reactivity of hydrazine derivatives in forming heterocycles .

1,5-Diarylpyrazole Carboxamides ()

Key Features :

Comparison :

- The hydroxymethyl group in the target may improve water solubility compared to purely aromatic substituents in diarylpyrazoles .

N'-(Substituted Benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazides ()

Key Features :

Comparison :

- Both compounds exhibit planar aromatic systems, which are critical for π-π interactions in biological targets .

N,N-Dimethylbenzamide Derivatives ( and )

Key Features :

Comparison :

- The target compound’s diaminomethylidene group may offer superior hydrogen-bonding capacity compared to dimethylamino substituents in –6.

- Both classes demonstrate modularity for derivatization, though the target’s pyrrole group could enhance steric effects in binding interactions .

Biological Activity

N-(diaminomethylidene)-3-(hydroxymethyl)-5-pyrrol-1-ylbenzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Understanding its biological activity can provide insights into its therapeutic applications, mechanisms of action, and overall safety profile.

Chemical Structure

The compound's structure can be described as follows:

- Chemical Formula : CHNO

- Molecular Weight : 232.29 g/mol

- IUPAC Name : this compound

Research indicates that compounds with similar structural motifs often exert their biological effects through various mechanisms, including:

- Inhibition of Enzymatic Activity : Many derivatives of benzamide have been noted for their ability to inhibit enzymes such as topoisomerases, which are crucial for DNA replication and repair.

- Antiproliferative Effects : Compounds similar to this compound have shown significant antiproliferative activity against various cancer cell lines, potentially through the induction of apoptosis or cell cycle arrest.

Anticancer Activity

A study examining related compounds demonstrated that modifications at specific positions on the benzamide structure could enhance cytotoxicity against cancer cells. For instance, hydroxymethyl and diaminomethyl groups were found to contribute to increased antiproliferative effects in mammalian cells by inhibiting topoisomerase II activity .

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | HeLa | 15.2 | Topoisomerase II inhibition |

| Benzopsoralen Analog | MCF-7 | 10.5 | Apoptosis induction |

Antimicrobial Activity

Preliminary studies suggest that the compound may also possess antimicrobial properties. The presence of hydroxymethyl groups is often associated with enhanced interaction with microbial cell membranes, leading to increased permeability and cell death.

Case Studies

Several case studies have investigated the biological activity of structurally similar compounds:

-

Case Study on Antiproliferative Effects :

- Objective : To evaluate the cytotoxic effects of benzamide derivatives on cancer cell lines.

- Findings : Compounds with hydroxymethyl substitutions demonstrated significant growth inhibition in HeLa and MCF-7 cells, indicating potential for development as anticancer agents.

-

Case Study on Antimicrobial Properties :

- Objective : To assess the antimicrobial efficacy of novel benzamide derivatives.

- Findings : Compounds exhibited varying degrees of activity against Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial action.

Safety Profile

While promising, the safety profile of this compound needs thorough investigation. Toxicological assessments should be conducted to evaluate potential side effects and establish safe dosage ranges for therapeutic use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.